Hydroxymethyl Substituent Enables Direct Derivatization for SAR Studies vs. 4-Methyl-1,2,3-thiadiazole
The defining feature of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol is the presence of a reactive hydroxymethyl group, which serves as a synthetic handle for generating diverse chemical libraries through well-established transformations. This is in direct contrast to 4-methyl-1,2,3-thiadiazole (CAS 18212-62-9), which lacks this functionality and would require a more complex, multi-step functionalization to introduce an alcohol or related group. The (4-Methyl-1,2,3-thiadiazol-5-yl)methanol has been used as a key intermediate in an Ugi multi-component reaction, demonstrating its utility in rapidly assembling complex 4-methyl-1,2,3-thiadiazole derivatives for biological evaluation [1]. The structural parameters confirming the compound's identity have been established via X-ray crystallography, revealing it crystallizes in the monoclinic system with space group P 21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [2].
| Evidence Dimension | Synthetic Versatility |
|---|---|
| Target Compound Data | Possesses a reactive hydroxymethyl (-CH₂OH) group at the 5-position, enabling esterification, oxidation, and alkylation reactions . |
| Comparator Or Baseline | 4-Methyl-1,2,3-thiadiazole (CAS 18212-62-9): Lacks the -CH₂OH group, offering only the C-5 position for electrophilic substitution. |
| Quantified Difference | Qualitative difference: Allows for direct, high-yield derivatization [1] vs. requiring de novo functionalization. |
| Conditions | Synthetic chemistry workflows for library generation and lead optimization. |
Why This Matters
This functional group difference is critical for procurement, as it allows medicinal and agrochemical chemists to access a wider range of analogs more efficiently, accelerating SAR exploration.
- [1] Fan, Z., et al. (2011). Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. Journal of Agricultural and Food Chemistry, 59(5), 1890-1899. View Source
- [2] Erciyes University. (n.d.). Molecular structure of (4-methyl-1,2,3-thiadiazol-5-yl)methanol by X-ray and AM1 methods. View Source
